Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine
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Overview
Description
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine is a chemical compound with the empirical formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a substitution reaction.
Attachment of the methanamine group: This step involves the reaction of the intermediate compound with an amine source under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine can be compared with other similar compounds, such as:
Cyclopropyl(1,2,4-oxadiazol-5-yl)methanamine: This compound has a similar structure but differs in the position of the oxadiazole ring.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C6H9N3O/c7-5(4-1-2-4)6-8-3-10-9-6/h3-5H,1-2,7H2 |
InChI Key |
VPUBNZIFLGVJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NOC=N2)N |
Origin of Product |
United States |
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